molecular formula C12H18O4 B1655569 Diethyl cyclohex-3-ene-1,1-dicarboxylate CAS No. 38511-09-0

Diethyl cyclohex-3-ene-1,1-dicarboxylate

Cat. No.: B1655569
CAS No.: 38511-09-0
M. Wt: 226.27 g/mol
InChI Key: JGDYSYLLIATOOX-UHFFFAOYSA-N
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Description

Diethyl cyclohex-3-ene-1,1-dicarboxylate (C₁₂H₁₈O₄, MW = 226.27 g/mol) is a cyclic diester featuring a six-membered cyclohexene ring with two ethoxycarbonyl groups at the 1,1-positions. Its structure is confirmed by NMR spectroscopy:

  • ¹H NMR (CDCl₃): δ 5.70–5.61 (s, 2H, olefinic), 4.17 (qd, 4H, ester OCH₂), 1.23 (t, 6H, CH₃) .
  • ¹³C NMR: δ 171.6 (C=O), 126.0 and 124.0 (olefinic carbons), 61.2 (OCH₂), 14.0 (CH₃) .
    This compound is widely utilized in olefin metathesis reactions, particularly with ruthenium catalysts (e.g., Ru-4g), achieving high yields in ring-closing and cross-metathesis applications .

Properties

IUPAC Name

diethyl cyclohex-3-ene-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h5-6H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDYSYLLIATOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300517
Record name diethyl cyclohex-3-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38511-09-0
Record name NSC137439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl cyclohex-3-ene-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohex-3-ene-1,1-dicarboxylate can be synthesized through the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in an anhydrous solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Diethyl cyclohex-3-ene-1,1-dicarboxylate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of diethyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ring Size Variation: Cyclopentene vs. Cyclohexene Derivatives

Diethyl Cyclopent-3-ene-1,1-dicarboxylate (C₁₁H₁₆O₄, MW = 228.25 g/mol) features a five-membered ring. Key differences include:

  • Reactivity : Smaller rings exhibit higher strain, enhancing reactivity in metathesis. For example, cyclopentene derivatives undergo faster ring-opening metathesis polymerization (ROMP) compared to cyclohexene analogs .
  • NMR Shifts : Cyclopentene derivatives show upfield shifts for olefinic protons (δ ~5.5–5.3 ppm) due to reduced ring current effects .
Property Diethyl Cyclohex-3-ene-1,1-dicarboxylate Diethyl Cyclopent-3-ene-1,1-dicarboxylate
Molecular Weight (g/mol) 226.27 228.25
Ring Size 6-membered 5-membered
Olefinic ¹H NMR (ppm) 5.70–5.61 ~5.5–5.3
Metathesis Activity Moderate High (due to ring strain)

Ester Group Substitution: Ethyl vs. Methyl Esters

Dimethyl Cyclohex-3-ene-1,1-dicarboxylate (C₁₀H₁₄O₄, MW = 198.22 g/mol) replaces ethyl with methyl esters:

  • Physical Properties : Lower molecular weight and boiling point compared to diethyl analogs.

Saturation State: Cyclohexane vs. Cyclohexene Derivatives

Diethyl Cyclohexane-1,1-dicarboxylate (C₁₂H₂₀O₄, MW = 228.29 g/mol) lacks the double bond:

  • Reactivity : Saturated analogs are inert in olefin metathesis but serve as precursors for hydrogenation studies.
  • Stability : Higher thermal stability due to the absence of reactive π-bonds .

Substituent Effects: Functionalized Derivatives

  • 4-Cyano Derivatives (e.g., Methyl c-4-bromo-t-4-cyano-6-oxabicyclo[3.2.1]octan-7-one-r-1-carboxylate): Substituents like cyano groups direct bromolactonization reactions, leading to bicyclic products .
  • 3-Methyl Derivatives (e.g., Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate): Methyl groups increase steric bulk, affecting reaction yields in metathesis (e.g., 75% yield vs. 82% for unsubstituted analogs) .

Reactivity in Key Reactions

Olefin Metathesis

This compound demonstrates robust activity in Ru-catalyzed metathesis:

  • Catalyst Compatibility : Works with Grubbs-type catalysts (e.g., Ru-4g) and polar solvents .
  • Yield : Achieves >80% conversion in continuous flow reactors, outperforming cyclopentene derivatives in some cases .

Bromolactonization

The unsaturated cyclohexene ring undergoes regioselective bromolactonization. For example, 4-cyanocyclohex-3-ene-1,1-dicarboxylic acid forms bicyclic lactones, while saturated analogs remain unreactive .

Biological Activity

Diethyl cyclohex-3-ene-1,1-dicarboxylate (DCE) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure, which contributes to its reactivity and biological properties. Its molecular formula is C12H18O4C_{12}H_{18}O_4, featuring two carboxylate groups that enhance its interaction with biological molecules.

Antimicrobial Properties

Research indicates that derivatives of cyclohexene compounds, including DCE, exhibit antimicrobial activity. For instance, compounds structurally similar to DCE have demonstrated effectiveness against various bacterial strains. A study highlighted that cyclohexene derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of DCE. Cyclohexene derivatives have been shown to protect cerebral neurocytes from oxidative stress, suggesting potential applications in treating neurodegenerative diseases . The protective mechanism may involve the modulation of oxidative stress pathways.

Synthesis and Derivatives

DCE can be synthesized through various methods, including the reaction of cyclohexene with diethyl malonate under controlled conditions. The synthesis typically yields a high purity product when optimized for reaction time and temperature.

Synthesis Pathway:

  • Reagents : Cyclohexene, diethyl malonate.
  • Conditions : Heating under reflux in an inert atmosphere.
  • Yield : Typically exceeds 80% under optimal conditions.

Case Study 1: Antimicrobial Activity

A study conducted on DCE's derivatives showed promising results in antimicrobial assays. The compound was tested against a panel of bacteria, yielding significant inhibition zones compared to control groups. The results are summarized in Table 1:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Control (No treatment)-0

Case Study 2: Neuroprotection

In vitro studies demonstrated that DCE could reduce oxidative stress in neuronal cell lines. The results indicated a decrease in reactive oxygen species (ROS) levels when treated with DCE compared to untreated controls.

TreatmentROS Level (µM)
This compound (100 µM)5
Control (No treatment)15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl cyclohex-3-ene-1,1-dicarboxylate
Reactant of Route 2
Diethyl cyclohex-3-ene-1,1-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.